N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
CAS No.:
Cat. No.: VC16381624
Molecular Formula: C16H19ClN2O3S2
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClN2O3S2 |
|---|---|
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
| Standard InChI | InChI=1S/C16H19ClN2O3S2/c1-10(2)6-15(20)18-16-19(12-5-3-4-11(17)7-12)13-8-24(21,22)9-14(13)23-16/h3-5,7,10,13-14H,6,8-9H2,1-2H3 |
| Standard InChI Key | SXEDJOBHAVENOG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl |
Introduction
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound with a specific structure that involves a thieno[3,4-d] thiazole ring system. This compound is not directly mentioned in the provided search results, so we will discuss its potential properties and synthesis based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-3-methylbutanamide would likely involve multiple steps, including the formation of the thieno[3,4-d] thiazole ring system and the attachment of the 3-chlorophenyl and 3-methylbutanamide groups. Common methods might include condensation reactions and nucleophilic substitutions.
Potential Biological Activity
Compounds with similar structures have shown potential biological activities, such as anticancer or anti-inflammatory effects. The presence of a chlorophenyl group and a butanamide moiety could contribute to such activities by interacting with biological targets.
| Potential Activity | Mechanism |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation or induction of apoptosis |
| Anti-inflammatory Activity | Inhibition of inflammatory pathways or enzymes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume